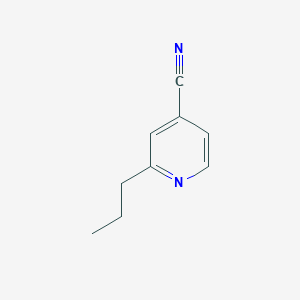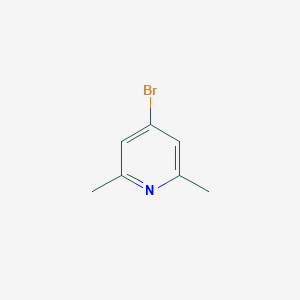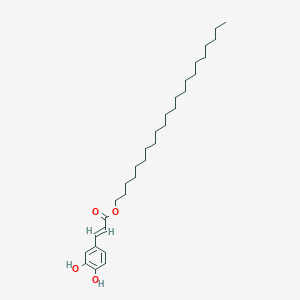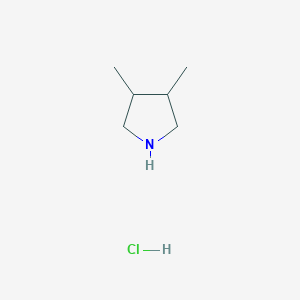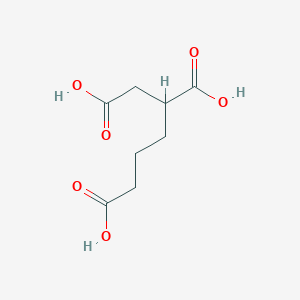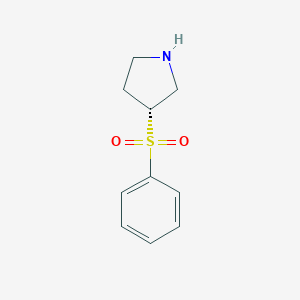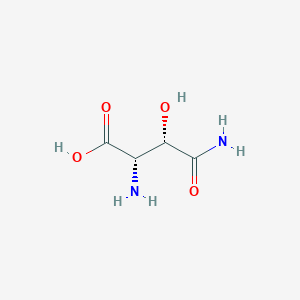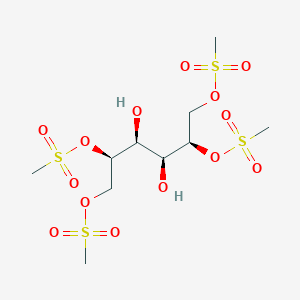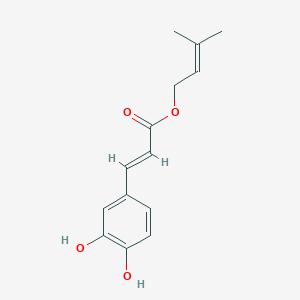
3-Methylquinoxaline-2-thiol
Overview
Description
3-Methylquinoxaline-2-thiol is a heterocyclic compound that belongs to the quinoxaline family It is characterized by a quinoxaline ring system with a thiol group at the second position and a methyl group at the third position
Mechanism of Action
Target of Action
3-Methylquinoxaline-2-thiol primarily targets the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a receptor tyrosine kinase (RTK) that plays a central role in cellular proliferation . It is the main mediator of angiogenesis in cancer cells .
Mode of Action
The compound interacts with VEGFR-2, inhibiting its activity and thus suppressing tumor propagation . The main concept to discover novel VEGFR-2 inhibitors is to hinder autophosphorylation and dimerization processes of the receptor . Small molecule inhibitors targeting the kinase domain (KD) lead to blocking signaling pathway hence, suppression of tumor growth .
Biochemical Pathways
The inhibition of VEGFR-2 by this compound affects the signaling pathways that support tumor proliferation and expansion . This deregulation of the cell cycle may cause cancer onset, progression, and metastasis .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties were evaluated in silico . The results revealed that most of the synthesized members have acceptable values of drug-likeness . Further docking studies were carried out for compound 17b against cytochrome P450 to present such compounds as non-inhibitors .
Result of Action
The compound demonstrated a significant antiproliferative effect with IC 50 ranging from 2.3 to 5.8 μM . Mechanistic investigation including cell cycle arrest and apoptosis was performed for compound 17b against HepG-2 cells, and the results revealed that 17b induced cell apoptosis and arrested cell cycle in the G2/M phase . Moreover, apoptosis analyses were conducted for compound 17b to evaluate its apoptotic potential. The results showed upregulation in caspase-3 and caspase-9 levels, and improving the Bax/Bcl-2 ratio by more than 10-fold .
Biochemical Analysis
Biochemical Properties
3-Methylquinoxaline-2-thiol interacts with various enzymes and proteins, particularly the vascular endothelial growth factor receptor (VEGFR), an important receptor tyrosine kinase (RTK) that plays a remarkable role in angiogenesis .
Cellular Effects
This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been found to have a significant antiproliferative effect on human cancer cell lines, MCF-7 and HepG-2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a potent VEGFR-2 inhibitor, hindering autophosphorylation and dimerization processes of the receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,3-dichloroquinoxaline with thiourea, which yields the desired thiol derivative . This reaction is often carried out in ethanol under reflux conditions for several hours.
Industrial Production Methods: Industrial production of 3-Methylquinoxaline-2-thiol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and heterogeneous catalysts to improve yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions: 3-Methylquinoxaline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenating agents or electrophiles.
Reduction: Metal hydrides or catalytic hydrogenation.
Major Products Formed:
Oxidation: Disulfides.
Substitution: Halogenated quinoxalines.
Reduction: Reduced quinoxaline derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar ring structure but without the thiol and methyl groups.
2-Methylquinoxaline: Similar structure but lacks the thiol group.
2-Thioquinoxaline: Similar structure but lacks the methyl group.
Uniqueness: 3-Methylquinoxaline-2-thiol is unique due to the presence of both the thiol and methyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
3-methyl-1H-quinoxaline-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCBAOCZHIDYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352922 | |
| Record name | 3-methylquinoxaline-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58773-29-8 | |
| Record name | 3-methylquinoxaline-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 3-Methylquinoxaline-2-thiol derivatives interact with their target and what are the downstream effects?
A1: While the provided abstracts don't specifically detail the interaction mechanism of this compound itself, research [] highlights the design and synthesis of new 3-methylquinoxalin-2(1H)-one and this compound derivatives intended to act as VEGFR-2 inhibitors. VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR-2, these compounds aim to disrupt the blood supply to tumors, ultimately hindering their growth and progression. The study further investigates the in vitro effects of these derivatives on human cancer cell lines (HepG-2 and MCF-7), focusing on their cytotoxic activity and ability to induce apoptosis (programmed cell death).
Q2: What is the Structure-Activity Relationship (SAR) observed for this compound derivatives and their anti-cancer activity?
A2: The research [] explores the SAR by synthesizing a series of 3-methylquinoxalin-2(1H)-one and this compound derivatives with varying substituents. The study identifies specific compounds (11e, 11g, 12e, 12g, and 12k) exhibiting promising cytotoxic activities against the tested cancer cell lines, with IC50 values comparable to Sorafenib, a known VEGFR-2 inhibitor. Furthermore, several derivatives (11b, 11f, 11g, 12e, 12f, 12g, and 12k) demonstrated significant VEGFR-2 inhibitory activities. These findings suggest that modifications to the core structure of this compound can significantly influence its anti-cancer activity and VEGFR-2 inhibitory potential. Further research is needed to fully elucidate the SAR and optimize these compounds for therapeutic development.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


